Methyltris(2-phenylethoxy)silane
Description
Significance and Research Context of Organoalkoxysilanes in Chemical and Materials Science
Organoalkoxysilanes, with the general formula R-[Si-(OR')3]n, are hybrid compounds that merge the robust nature of inorganic materials with the versatile functionality of organic compounds. mdpi.com This dual character makes them indispensable in modern chemical and materials science. Their significance stems from their role as coupling agents, adhesion promoters, and surface modifiers. zmsilane.comencyclopedia.pub
The hydrolyzable alkoxy groups (OR') can react with inorganic substrates like glass, metals, and silica (B1680970) to form stable siloxane bonds (Si-O-Si). zmsilane.comresearchgate.net Simultaneously, the non-hydrolyzable organic functional group (R) can interact or co-react with organic polymer matrices. encyclopedia.pub This bridging capability is fundamental to the creation of high-performance composite materials, enhancing properties such as mechanical strength, moisture resistance, and thermal stability. zmsilane.comencyclopedia.pub Research in this field is driven by the demand for advanced materials in industries ranging from automotive and construction to electronics and biomedical applications. mdpi.comzmsilane.com
Overview of Silane (B1218182) Chemistry in Polymer and Advanced Material Applications
The chemistry of silanes is foundational to their application in polymer and advanced materials. researchgate.net The core of silane functionality lies in the hydrolysis and condensation of alkoxysilane groups. nih.gov In the presence of moisture, the alkoxy groups hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. zmsilane.com These silanols can then condense with hydroxyl groups on the surface of inorganic fillers or substrates, forming durable covalent bonds. zmsilane.com
Furthermore, these silanol groups can self-condense with other silanols to form a stable, three-dimensional siloxane network at the interface between the organic and inorganic phases. researchgate.net This process, often part of a sol-gel reaction, is critical for creating protective coatings, improving the dispersion of fillers in a polymer matrix, and crosslinking polymers to enhance their physical properties. nih.govontosight.ai The choice of the organic group 'R' is crucial as it determines the compatibility and reactivity with the specific polymer system, enabling applications such as creating water-repellent surfaces or improving the adhesion of paints and sealants. ontosight.aiyoutube.com
Scope and Academic Focus of the Research Outline on Methyltris(2-phenylethoxy)silane
This article focuses on the chemical compound this compound within the academic framework of materials science. The scope is strictly limited to its identity and the broader scientific context of the organoalkoxysilane family to which it belongs. The primary academic focus is to present the established principles of organoalkoxysilane chemistry and their role in the development of advanced materials. While detailed research findings specifically for this compound are limited, this document serves to outline its potential role based on the known reactivity and applications of structurally related compounds.
Table 1: Properties of Representative Organoalkoxysilanes
This table presents data for well-documented organoalkoxysilanes to provide a research context.
| Property | Methyltrimethoxysilane | Vinyltriethoxysilane | Aminopropyltriethoxysilane |
| CAS Number | 1185-55-3 | 78-08-0 | 919-30-2 |
| Molecular Formula | C4H12O3Si | C8H18O3Si | C9H23NO3Si |
| Molecular Weight | 136.22 g/mol | 190.31 g/mol | 221.37 g/mol |
| Primary Function | Crosslinking agent, adhesion promoter | Coupling agent for unsaturated polymers | Coupling agent for various resins, adhesion promoter |
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 83918-65-4 guidechem.com |
| Molecular Formula | C25H30O3Si (Calculated) |
| Structure | A central silicon atom is bonded to one methyl group and three 2-phenylethoxy (-OCH2CH2C6H5) groups. ontosight.ai |
Structure
3D Structure
Properties
CAS No. |
83918-65-4 |
|---|---|
Molecular Formula |
C25H30O3Si |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
methyl-tris(2-phenylethoxy)silane |
InChI |
InChI=1S/C25H30O3Si/c1-29(26-20-17-23-11-5-2-6-12-23,27-21-18-24-13-7-3-8-14-24)28-22-19-25-15-9-4-10-16-25/h2-16H,17-22H2,1H3 |
InChI Key |
RIZBYEUQGWNDEQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](OCCC1=CC=CC=C1)(OCCC2=CC=CC=C2)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
Reaction Mechanisms and Kinetics in Methyltris 2 Phenylethoxy Silane Chemistry
Hydrolysis and Condensation Kinetics of Organoalkoxysilanes
The polymerization of organoalkoxysilanes like Methyltris(2-phenylethoxy)silane is a multifaceted process involving multiple, often simultaneous, hydrolysis and condensation reactions. nih.govuni-saarland.de The kinetics of these steps are influenced by primary factors such as the catalyst, water-to-silane ratio, and pH, as well as secondary factors including temperature, solvent, and ionic strength. nih.govnih.govresearchgate.net
The rates of hydrolysis and condensation are significantly influenced by catalysts, as the uncatalyzed, spontaneous reaction is generally slow. nih.gov The reactions are catalyzed by both acids and bases, with the minimum reaction rate observed in neutral media around pH 7. unm.eduresearchgate.netafinitica.com
Acidic Media: In an acidic environment, the reaction is initiated by the protonation of an alkoxide or silanol (B1196071) group, which occurs in a rapid first step. nih.gov This protonation increases the electrophilicity of the silicon atom, making it more vulnerable to a backside nucleophilic attack by water (hydrolysis) or a neutral silanol group (condensation). nih.gov Under acidic conditions, the hydrolysis reaction is often favored and proceeds faster than condensation. researchgate.netresearchgate.net For example, the activation energy for the hydrolysis of 3-cyanopropyl triethoxysilane was reported to be 58 kJ mol⁻¹ in an acidic medium. researchgate.net
Alkaline Media: In basic solutions, the mechanism involves a direct nucleophilic attack on the silicon atom by either a hydroxyl ion (OH⁻) or a deprotonated silanol anion (≡Si-O⁻). nih.gov This process proceeds through a high-energy penta- or hexavalent intermediate or transition state. nih.gov In contrast to acidic conditions, hydrolysis is typically the rate-limiting step in basic media. researchgate.net The reaction is generally faster under alkaline catalysis, as evidenced by a lower activation energy of 20 kJ mol⁻¹ for the hydrolysis of 3-cyanopropyl triethoxysilane. researchgate.net
Neutral Media: In the absence of an acid or base catalyst, the hydrolysis rate of alkoxysilanes is at its minimum. afinitica.com
The molar ratio of water to silane (B1218182) (often denoted as 'r') is a critical parameter in the polymerization process. nih.gov Stoichiometrically, a specific amount of water is required to fully hydrolyze the available alkoxy groups. For a trifunctional silane such as this compound, the required 'r' value for complete polymerization is 1.5. nih.gov
Increasing the concentration of water generally enhances the rate of the hydrolysis reaction up to a certain threshold. nih.gov An excessive amount of water can, however, inhibit the reaction, which is likely due to a decrease in the solubility of the organoalkoxysilane precursor. mdpi.comnih.gov The water concentration also dictates the final structure of the polysiloxane network. Acid-catalyzed reactions with low water-to-silane ratios tend to yield weakly branched, polymer-like structures, whereas base-catalyzed processes with high water ratios produce more highly branched, colloidal-like particles. unm.edu
The pH of the reaction medium is a dominant factor that not only controls the reaction rates but also dictates the structure of the resulting polymeric network. nih.govresearchgate.net The interplay between the pH-dependent rates of hydrolysis, condensation, and the reverse reactions governs the final structural characteristics of the material. researchgate.net
Under acidic conditions, where hydrolysis is rapid, protonated silanols tend to condense with the least substituted, most neutral silanol groups. nih.gov This reaction pathway leads to the formation of less branched, more linear, or randomly branched polymer chains. nih.govunm.edu
Conversely, under alkaline conditions, the condensation reaction is significantly accelerated. researchgate.net Deprotonated and highly reactive silanolate anions preferentially attack the more acidic silanol groups, which promotes the formation of highly branched, compact, and more condensed network structures. nih.govunm.edu
| Condition | Favored Reaction | Reaction Pathway | Resulting Structure |
|---|---|---|---|
| Acidic (pH < 7) | Hydrolysis researchgate.net | Condensation between protonated and neutral silanols nih.gov | Less branched, linear, or "polymeric" networks nih.govunm.edu |
| Neutral (pH ≈ 7) | Minimal reaction rates for both hydrolysis and condensation unm.eduafinitica.com | Slow polymerization | - |
| Alkaline (pH > 7) | Condensation researchgate.net | Condensation involving deprotonated silanolate anions nih.gov | Highly branched, condensed, "colloidal" particles nih.govunm.edu |
The effect of temperature can also be quantified by the activation energy. For the related compound methyltriethoxysilane (MTES), the activation energy for hydrolysis in an acidic medium was found to vary with pH, with reported values of 57.61 kJ mol⁻¹ at pH 3.134 and 97.84 kJ mol⁻¹ at pH 3.83. nih.gov
| Compound | Condition | Activation Energy (kJ mol⁻¹) |
|---|---|---|
| Methyltriethoxysilane (MTES) | Acidic (pH 3.134) nih.gov | 57.61 nih.gov |
| Methyltriethoxysilane (MTES) | Acidic (pH 3.83) nih.gov | 97.84 nih.gov |
| Tetraethoxysilane (TEOS) | Acidic (pH 3.134) nih.gov | 31.52 nih.gov |
| 3-Cyanopropyl triethoxysilane (CTES) | Acidic Medium researchgate.net | 58 researchgate.net |
| 3-Cyanopropyl triethoxysilane (CTES) | Alkaline Medium researchgate.net | 20 researchgate.net |
Because many organoalkoxysilanes have limited solubility in water, a co-solvent is often required to create a homogeneous reaction medium. mdpi.comnih.gov Low molecular weight alcohols are frequently used for this purpose. mdpi.com The choice of solvent is a crucial secondary parameter that can influence reaction rates and condensation pathways. researchgate.net For instance, the hydrolysis rate of MTES was observed to be faster in methanol (B129727) compared to other solvents, a phenomenon attributed to factors such as hydrogen-bonding characteristics. researchgate.net The solvent can also affect the pattern of oligomers produced during polymerization.
The ionic strength of the solution, controlled by the addition of salts, can also impact kinetics. In the polymerization of tetraethoxysilane (TEOS) under alkaline conditions, the addition of sodium chloride was found to decrease the rate of condensation while having no noticeable effect on hydrolysis. nih.gov
Investigation of Proposed Reaction Mechanisms (S_N1-Si vs. S_N2-Si)
The hydrolysis and condensation of organoalkoxysilanes are nucleophilic substitution reactions that occur at the silicon center. nih.gov The prevailing mechanistic view is that these reactions proceed via a bimolecular nucleophilic substitution (S_N2-Si) pathway, rather than a unimolecular (S_N1-Si) one. nih.gov
S_N2-Si Mechanism: This is the most widely accepted mechanism for these reactions under both acidic and basic conditions. nih.gov
Under acidic catalysis, the mechanism involves a backside attack on the protonated, and therefore more electrophilic, silicon atom by a neutral nucleophile (water or silanol). nih.gov
Under alkaline catalysis, the reaction proceeds via the attack of a strong nucleophile (hydroxide or silanolate anion) on the neutral silicon atom. nih.gov This pathway involves the formation of a five- or six-coordinate silicon atom in the transition state or as a transient intermediate. nih.gov
S_N1-Si Mechanism: A unimolecular mechanism, which would involve the dissociation of a leaving group to form a transient, positively charged tricoordinate silicon species (a silicenium ion), is generally not favored for these systems under typical sol-gel conditions. researchgate.net While steric hindrance from bulky substituents—such as the 2-phenylethoxy groups in this compound—can slow the rate of an S_N2 reaction, the S_N2-Si pathway is still considered the primary mechanism for the hydrolysis and condensation of organoalkoxysilanes. nih.govresearchgate.net
Computational Chemistry Approaches for Mechanism Confirmation
Computational chemistry provides powerful tools for elucidating the intricate mechanisms of silane hydrolysis and condensation at a molecular level. hydrophobe.org Although direct computational studies on this compound are not prevalent, the methodologies applied to analogous silanes offer a clear framework for confirming its reaction pathways. mdpi.comnih.gov
The polymerization of alkoxysilanes is widely understood to proceed via a nucleophilic substitution mechanism at the silicon center (SN2-Si), involving penta- or hexavalent intermediates or transition states. mdpi.com Ab initio and Density Functional Theory (DFT) methods are instrumental in validating this proposed mechanism. nih.govsemanticscholar.org Researchers utilize these techniques to:
Model Reaction Coordinates: By simulating the approach of a nucleophile (like a water molecule or a silanol group) to the silicon atom, chemists can map the potential energy surface of the reaction. This allows for the identification of transition states and the calculation of activation energy barriers for both the hydrolysis of the 2-phenylethoxy group and the subsequent condensation of the resulting silanol intermediates. iastate.eduncsu.edu
Calculate Energetics: DFT calculations can determine the thermodynamic feasibility of various reaction steps. For instance, studies on similar systems have shown that while initial hydrolysis steps in the gas phase may have high energy barriers, the presence of even a single additional water molecule can act as a catalyst, dramatically lowering the activation energy and making the process highly favorable in solution. iastate.edu
Analyze Molecular Orbitals: These methods provide insight into the electronic structure of the silane, such as the energy and geometry of its molecular orbitals. This analysis can explain how factors like the electronegativity of substituent groups influence the reactivity of the silicon center, offering a theoretical basis for experimentally observed kinetic trends. hydrophobe.org
For this compound, computational models would be used to calculate the energy barriers for the stepwise hydrolysis of the three 2-phenylethoxy groups and the subsequent condensation reactions, confirming the SN2-Si pathway and quantifying the influence of the unique substituents on the reaction energetics.
Steric and Inductive Factors Influencing Polymerization Kinetics
The rate of polymerization for any organoalkoxysilane is governed by a delicate balance between steric and inductive factors originating from the organic groups attached to the silicon atom. mdpi.comresearchgate.net In the case of this compound, the bulky 2-phenylethoxy group and the methyl group exert significant influence over the reaction kinetics.
Steric Hindrance: The primary factor controlling the reaction rate of this compound is the substantial steric bulk of the three 2-phenylethoxy groups. Compared to smaller alkoxy groups like methoxy (B1213986) or ethoxy, the 2-phenylethoxy group creates significant spatial crowding around the silicon center. This steric hindrance impedes the approach of nucleophiles (water for hydrolysis, silanols for condensation), thereby slowing down the reaction rates. mdpi.com The condensation reaction is generally more sensitive to steric effects than hydrolysis. mdpi.com Consequently, the formation of siloxane (Si-O-Si) bonds is expected to be considerably slower for this compound compared to silanes with less bulky substituents.
Inductive Effects: The electronic properties of the substituents also play a crucial role. The methyl group is weakly electron-donating, which slightly increases the electron density at the silicon atom. The 2-phenylethoxy group has a more complex influence, but its primary effect is also related to its size and electron-donating nature compared to a simple alkoxy group. These inductive effects alter the electrophilicity of the silicon atom. Under acidic conditions, where the reaction is initiated by protonation of an alkoxy group, electron-donating groups can stabilize the transition state and accelerate hydrolysis. unm.edu Conversely, under basic conditions, where the reaction involves direct nucleophilic attack on the silicon atom by a hydroxide (B78521) or silanolate anion, electron-donating groups decrease the partial positive charge on the silicon, thus decelerating the reaction. unm.edu
| Compound | Dominant Steric Effect | Relative Inductive Effect (Electron Donating) | Predicted Relative Hydrolysis Rate | Predicted Relative Condensation Rate |
|---|---|---|---|---|
| Methyltrimethoxysilane | Low | Moderate | Fast | Fast |
| Methyltriethoxysilane | Medium | Medium-High | Moderate | Moderate |
| This compound | Very High | High | Slow | Very Slow |
| Phenyltrimethoxysilane | High | Low (Aryl group is electron-withdrawing) | Moderate-Slow | Slow |
This table presents a qualitative prediction of relative reaction rates based on established principles of steric and inductive effects in silane chemistry. mdpi.comunm.edu
In-situ Reaction Monitoring for Chain-Length Growth Progression
To understand and control the polymerization of this compound, it is crucial to monitor the transformation of the monomer into oligomers and eventually a polymer network in real-time. In-situ spectroscopic techniques are indispensable for tracking this chain-length growth progression. nih.govsemanticscholar.org
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This is a powerful process analytical technology (PAT) for real-time monitoring of polysiloxane formation. nih.gov By immersing an ATR probe directly into the reaction mixture, spectra can be collected continuously. Key transformations can be tracked by monitoring specific infrared absorption bands:
Consumption of Reactant: The disappearance of bands associated with the Si-O-C stretching of the 2-phenylethoxy group.
Formation of Intermediates: The appearance of a broad band corresponding to Si-OH stretching, indicating the formation of silanol groups via hydrolysis.
Formation of Product: The growth of a strong, broad absorption band characteristic of Si-O-Si asymmetric stretching, which signifies the formation of the siloxane backbone as condensation proceeds.
Due to the complexity of the reaction mixture with overlapping spectral features, simple univariate analysis is often insufficient. nih.gov Instead, multivariate data analysis techniques like Principal Component Analysis (PCA) are applied to the evolving spectral data. researchgate.net PCA reduces the complex dataset to a few principal components, allowing the creation of "reaction trajectories" that can clearly distinguish between different stages of the process, such as the initial hydrolysis-dominated phase and the subsequent condensation-dominated phase. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While often performed offline, ²⁹Si NMR spectroscopy is an unparalleled tool for providing quantitative information about the specific silicon-containing species in the reaction mixture. researchgate.netucsb.edu It can distinguish and quantify the monomer, dimer, and various oligomeric structures based on their distinct chemical shifts. unavarra.es The notation Tⁿ is often used, where 'T' signifies a trifunctional silicon atom and 'n' indicates the number of bridging oxygen atoms (siloxane bonds) attached to it. For example, T⁰ represents the unreacted monomer or fully hydrolyzed silanetriol, while T¹, T², and T³ represent silicon atoms in linear end-groups, linear middle-groups, and fully condensed network branches, respectively. researchgate.net By taking samples at different time intervals, a detailed kinetic profile of the chain-length growth can be constructed.
| Technique | Species / Bond Monitored | Typical Signal Region | Information Gained |
|---|---|---|---|
| ATR-FTIR | Si-O-C (Alkoxy Group) | ~1080-1100 cm⁻¹ | Consumption of monomer |
| ATR-FTIR | Si-OH (Silanol) | ~880-910 cm⁻¹ and broad ~3200-3700 cm⁻¹ | Formation of hydrolysis intermediate |
| ATR-FTIR | Si-O-Si (Siloxane) | ~1000-1130 cm⁻¹ (broad, strong) | Progression of condensation and polymer growth |
| ²⁹Si NMR | T⁰ Species | (Varies by specific structure) | Concentration of monomer/silanetriol |
| ²⁹Si NMR | T¹ Species | (Varies by specific structure) | Concentration of dimers and chain end-groups |
| ²⁹Si NMR | T² and T³ Species | (Varies by specific structure) | Formation of linear chains and cross-linked networks |
This table summarizes key spectroscopic signals used for monitoring the polymerization of organotrialkoxysilanes. researchgate.netresearchgate.net
Advanced Material Science Applications of Methyltris 2 Phenylethoxy Silane
Polymer and Hybrid Material Development
The trifunctional nature of Methyltris(2-phenylethoxy)silane, with its three reactive phenylethoxy groups, enables its participation in various polymerization and cross-linking reactions, making it a valuable component in the synthesis of advanced materials with tailored properties.
Poly(silylether) Synthesis and Performance Characteristics
Poly(silylether)s (PSEs) are a class of silicon-based polymers that feature a Si-O-C linkage in their backbone. This structure imparts properties such as flexibility, thermal stability, and potential degradability. d-nb.infodicp.ac.cn PSEs can be synthesized through several routes, including the polycondensation of alkoxysilanes with diols. mdpi.com
In this context, this compound can act as a monomer or a cross-linking agent. When reacted with a diol, the 2-phenylethoxy groups undergo a condensation reaction, releasing 2-phenylethanol (B73330) as a byproduct and forming the characteristic silyl (B83357) ether linkages of the polymer backbone. mdpi.com Because this compound has three reactive sites, its inclusion in a polymerization with difunctional monomers (diols) can lead to the formation of branched or cross-linked network polymers rather than linear chains. mdpi.com The degree of branching can be controlled by adjusting the molar ratio of the silane (B1218182) to the diol.
The performance characteristics of PSEs are influenced by the specific monomers used. While specific performance data for PSEs derived solely from this compound is not extensively documented in the reviewed literature, the general properties of related PSEs provide insight into their potential. These polymers are known for their low glass transition temperatures (Tg), indicating high flexibility, and good thermal stability. d-nb.inforesearchgate.net For instance, PSEs synthesized from various silanes and diols have shown Tg values ranging from -70.6°C to 29°C and thermal stability up to 301-421.6°C. d-nb.inforesearchgate.net The degradability of the Si-O-C bond also makes these materials of interest for applications where controlled degradation is desirable. dicp.ac.cn
Table 1: Illustrative Thermal Properties of Representative Poly(silylether)s
| Polymer System | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (T-5%) |
| Iron-catalyzed PSEs d-nb.info | -70.6 to -19.1 °C | up to 421.6 °C |
| Platinum-catalyzed PSEs from bio-based monomers researchgate.net | -60 to 29 °C | up to 301 °C |
| Copper-catalyzed PSEs dicp.ac.cn | -58 to -56 °C | Not specified |
This table presents data for representative poly(silylether) systems to illustrate typical performance characteristics. The specific performance of a PSE derived from this compound would depend on the co-monomers and synthesis conditions.
Role as Coupling Agents in Polymer Composites
The general structure of a silane coupling agent features two types of reactive groups. specialchem.com In this compound, the hydrolyzable 2-phenylethoxy groups provide reactivity towards inorganic surfaces, while the non-hydrolyzable methyl group can interact with the organic polymer matrix. ontosight.aispecialchem.com
The primary mechanism by which this compound enhances interfacial bonding involves a two-step process. First, the three 2-phenylethoxy groups on the silicon atom hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups (Si-OH). researchgate.net These silanol groups can then undergo a condensation reaction with hydroxyl groups present on the surface of inorganic fillers, forming stable covalent siloxane bonds (Si-O-Filler). raajournal.com
This reaction creates a robust chemical bridge between the filler particle and the silane molecule. researchgate.net The remaining silanol groups can also condense with each other, forming a cross-linked polysiloxane network on the filler surface. raajournal.com This network structure can be rigid and further strengthens the interfacial region. raajournal.com The organic-functional part of the silane, in this case the methyl group and the phenylethyl moiety from the hydrolyzed group, then becomes available to interact with the polymer matrix through physical entanglement and secondary bonding forces, ensuring a strong link between the filler and the polymer. raajournal.com
By forming strong chemical bonds with the inorganic filler and physically compatibilizing with the organic polymer matrix, this compound significantly improves adhesion. specialchem.commdpi.com This enhanced adhesion leads to more efficient stress transfer from the polymer matrix to the reinforcing filler, resulting in improved mechanical properties for the composite, such as tensile and flexural strength. specialchem.com Furthermore, the silane layer on the filler surface can improve the "wet-out" of the filler by the polymer resin during processing, leading to better dispersion and fewer voids in the final composite. specialchem.com This improved interfacial integrity also enhances the composite's resistance to environmental factors like moisture, which can degrade the filler-matrix bond over time. mdpi.com
The trifunctional nature of this compound allows it to act as a cross-linking agent, capable of forming a three-dimensional siloxane network within the polymer matrix. raajournal.com When this occurs in the presence of a polymer, it can lead to the formation of a semi-interpenetrating polymer network (semi-IPN). In a semi-IPN, one polymer is cross-linked (the siloxane network) while the other is linear (the organic polymer matrix), and they are physically entangled with each other.
This interpenetration further enhances the interfacial connection between the organic and inorganic phases. raajournal.com The formation of this network structure within the polymer matrix can significantly improve the composite's mechanical properties and thermal stability by restricting the mobility of the polymer chains at the interface. raajournal.com
Fabrication of Organo-Inorganic Hybrid Materials via Sol-Gel Processes
The sol-gel process is a versatile method for creating organo-inorganic hybrid materials at low temperatures. mdpi.com These materials combine the properties of both organic polymers (e.g., flexibility) and inorganic glasses (e.g., hardness and thermal stability) at a molecular level. mdpi.comnasa.gov Organotrialkoxysilanes, such as this compound, are key precursors in this process. nih.gov
The sol-gel process involving this compound typically proceeds in two main steps: hydrolysis and condensation. mdpi.com
Hydrolysis: In the presence of water and a catalyst (acid or base), the 2-phenylethoxy groups are replaced by hydroxyl groups, converting the precursor into methylsilanetriol.
Condensation: The resulting silanol groups are highly reactive and undergo condensation reactions with each other to form siloxane (Si-O-Si) bonds. This process builds a three-dimensional inorganic network.
The non-hydrolyzable methyl group remains attached to the silicon atom and becomes an integral part of the final hybrid material. nih.gov This organic functionality imparts hydrophobicity and can modify the mechanical properties of the resulting network. mdpi.com By carefully controlling the reaction conditions (such as pH, water-to-silane ratio, and temperature), the structure and properties of the final hybrid material can be precisely tailored, ranging from dense coatings to porous xerogels. nih.gov These hybrid materials find applications as scratch-resistant coatings, functional films, and matrices for embedding other functional molecules. nasa.govsyr.edu
Development of Multifunctional Hybrid Coatings
Multifunctional hybrid coatings aim to combine several desirable properties into a single material, such as mechanical resistance and hydrophobicity. The incorporation of organosilanes like this compound into a coating formulation can contribute to these properties. The organic groups, in this case, the methyl and phenylethoxy groups, can impart hydrophobicity to the coating surface, while the silane component forms a durable inorganic backbone.
In the development of such coatings, a common approach involves the use of mixed precursor systems. For instance, a combination of tetraethoxysilane (TEOS), known for enhancing mechanical hardness, with an organosilane can create a coating with both durability and functionality. The presence of the phenylethoxy groups in this compound can enhance the organic character of the hybrid network, potentially improving compatibility with organic polymers and providing tailored surface energy.
The general mechanism involves the hydrolysis of the ethoxy groups attached to the silicon atom, followed by condensation reactions that lead to the formation of a cross-linked siloxane network. The methyl and phenylethoxy groups remain attached to this network, influencing the final properties of the coating.
Application in Corrosion Resistance Coatings
Silane-based coatings are increasingly used as an environmentally friendly alternative to traditional chromate (B82759) conversion coatings for protecting metals from corrosion. These coatings act as a physical barrier, preventing corrosive species from reaching the metal surface. Furthermore, they can function as coupling agents, improving the adhesion between the metal substrate and a subsequent organic topcoat.
The effectiveness of a silane coating in corrosion protection depends on the density of the cross-linked siloxane network and its adhesion to the metal surface. The hydrolysis of this compound leads to the formation of silanol groups (Si-OH), which can then condense with hydroxyl groups on the metal surface, forming strong covalent bonds (M-O-Si). Subsequent condensation between silanol groups of adjacent silane molecules creates a dense, water-repellent siloxane network.
The incorporation of nanoparticles, such as silica (B1680970) (SiO2) or cerium oxide (CeO2), into the silane film can further enhance corrosion resistance by increasing the barrier properties and providing active corrosion inhibition. The phenylethoxy groups of this compound could potentially improve the dispersion of such nanoparticles within the silane matrix.
| Coating Property | Contribution of this compound |
| Barrier Function | Forms a dense, cross-linked siloxane (Si-O-Si) network. |
| Adhesion | Silanol groups bond with the metal substrate. |
| Hydrophobicity | Organic methyl and phenylethoxy groups create a water-repellent surface. |
Integration into Thermoplastic Polymer Composites
The integration of silane coupling agents into thermoplastic polymer composites is a well-established strategy to improve the compatibility and adhesion between the inorganic filler (e.g., glass fibers, silica) and the organic polymer matrix. This enhanced interfacial adhesion is crucial for effective stress transfer from the polymer matrix to the reinforcing filler, thereby improving the mechanical properties of the composite material.
This compound can act as such a coupling agent. The phenylethoxy groups can establish physical or chemical interactions with the thermoplastic matrix, while the silane part of the molecule can bond to the surface of the inorganic filler. This dual reactivity allows it to form a chemical bridge at the filler-matrix interface.
The process typically involves treating the filler with the silane prior to its incorporation into the polymer. The silane's alkoxy groups hydrolyze and condense on the filler surface, leaving the organic groups (methyl and phenylethoxy) to interact with the polymer during processing, such as extrusion or injection molding.
Surface Modification Applications
The ability of this compound to alter the surface properties of various materials makes it a valuable tool in surface engineering.
Tailoring Surface Characteristics of Diverse Substrates
Surface modification with organosilanes can be used to control properties such as wettability, adhesion, and biocompatibility. By applying a thin layer of this compound to a substrate, its surface energy can be significantly altered. The presence of the organic, non-polar methyl and phenyl groups would be expected to create a more hydrophobic surface.
This modification is achieved through the same hydrolysis and condensation reactions that form coatings. The silanol groups generated during hydrolysis react with hydroxyl groups present on the surface of many substrates, including glass, ceramics, and metals, to form a covalently bonded, self-assembled monolayer or a thin polymeric film.
Modification of Nanomaterials (e.g., Silica Nanoparticles, Carbon Nanotubes, Graphene Oxide)
Nanomaterials often exhibit a high tendency to agglomerate due to strong van der Waals forces, which can hinder their effective use in applications such as polymer composites and advanced coatings. Surface modification of these nanomaterials with a suitable coupling agent like this compound is a key strategy to overcome this challenge.
The silane can be grafted onto the surface of nanomaterials that possess hydroxyl groups, such as silica nanoparticles and graphene oxide. For carbon nanotubes, surface functionalization to introduce such groups may be necessary first. The organic groups of the silane then protrude from the nanomaterial surface, providing steric hindrance and improving compatibility with a surrounding matrix.
| Nanomaterial | Surface Functional Groups for Silane Reaction | Potential Benefit of Modification |
| Silica Nanoparticles | Silanol (Si-OH) groups | Improved dispersion in organic polymers, reduced agglomeration. |
| Graphene Oxide | Hydroxyl (-OH), Carboxyl (-COOH) groups | Enhanced compatibility with polymer matrices, improved mechanical properties of composites. |
| Carbon Nanotubes | Requires oxidation to create -OH, -COOH groups | Better dispersion and interfacial adhesion in composites. |
Strategies for Improving Nanomaterial Dispersion and Stability
The primary strategy for improving the dispersion and stability of nanomaterials using this compound revolves around preventing their re-agglomeration in a liquid or solid medium. By functionalizing the surface of the nanoparticles, the attractive forces between them are weakened.
The phenylethoxy groups, being relatively bulky, can provide significant steric hindrance. When two modified nanoparticles approach each other, the organic layers on their surfaces prevent them from getting close enough for the strong van der Waals attractions to take effect. This steric stabilization is a crucial mechanism for maintaining a stable dispersion.
Furthermore, the modification changes the surface chemistry of the nanomaterials from hydrophilic (in the case of silica or graphene oxide) to more organophilic or hydrophobic. This makes them more compatible with non-polar solvents and polymer matrices, facilitating their homogeneous distribution within the medium. This improved dispersion is critical for realizing the full potential of the nanomaterials in enhancing the mechanical, thermal, and barrier properties of composites.
Enhancement of Mechanical Properties in Nanocomposites
There is a lack of specific studies detailing the use of this compound to enhance the mechanical properties of nanocomposites. Generally, silane coupling agents are employed in nanocomposites to improve the interfacial adhesion between inorganic nanofillers (like silica, clay, or metal oxides) and the polymer matrix. This improved adhesion facilitates stress transfer from the polymer to the filler, which can enhance mechanical properties such as tensile strength, modulus, and toughness. The effectiveness of a silane coupling agent is highly dependent on its chemical structure, including the nature of the organic functional group and the hydrolyzable groups.
For instance, studies on other silanes, such as those with amino or methacrylate (B99206) functional groups, have shown significant improvements in the mechanical performance of composites. The phenylethoxy group in this compound suggests a potential for interactions with aromatic polymer matrices, but without experimental data, its specific impact on mechanical properties remains speculative.
Control over Surface Energy and Wettability in Modified Materials
No specific research was found that investigates the use of this compound for the precise control of surface energy and wettability in modified materials. The modification of surface energy is a primary application for many organosilanes. The chemical nature of the organic group attached to the silicon atom dictates the resulting surface properties. For example, long-chain alkyl or fluoroalkyl silanes are commonly used to create low-energy, hydrophobic surfaces. Conversely, silanes with polar functional groups can increase surface energy and hydrophilicity.
The 2-phenylethoxy group of this compound contains an aromatic ring, which would influence the surface energy. However, without contact angle measurements or surface energy calculations from dedicated studies, it is not possible to quantify its effect on wettability.
Applications in Coatings Technology
Development of Anti-Corrosion and Anti-Wear Coatings
Specific data on the application of this compound in the development of anti-corrosion and anti-wear coatings is not available in the reviewed literature. Silane-based coatings are widely investigated for corrosion protection due to their ability to form dense, cross-linked films that act as a barrier to corrosive agents. They can also enhance the adhesion of subsequent paint or coating layers to the substrate. The performance of these coatings is influenced by the silane's structure and its ability to bond with the metal surface. While the general potential for silanes in this area is well-established, the specific performance of this compound has not been reported.
Design of Hydrophobic and Oleophobic Surface Treatments
There are no specific research findings on the use of this compound for creating hydrophobic and oleophobic surfaces. The design of such surfaces typically involves the use of silanes with low-surface-energy functional groups, such as long fluorinated or alkyl chains. While the phenylethoxy group would impart a degree of hydrophobicity, its effectiveness in achieving high contact angles for water (hydrophobicity) and oils (oleophobicity) has not been documented.
Table 1: General Comparison of Silane Functional Groups and Their Effect on Wettability
| Silane Functional Group | Typical Effect on Surface | Water Contact Angle (General Range) |
| Long-chain Alkyl (e.g., Octadecyl) | Hydrophobic | > 90° |
| Fluoroalkyl | Hydrophobic & Oleophobic | > 100° (Water), > 60° (Oil) |
| Amino | Hydrophilic | < 90° |
| Phenyl | Moderately Hydrophobic | Variable, depends on structure |
This table is for illustrative purposes based on general silane chemistry and does not represent specific data for this compound.
Catalysis and Catalyst Immobilization
Utilization in Heterogeneous Catalysis
While some sources suggest a potential application for this compound in catalysis, no specific research could be found that details its use in heterogeneous catalysis. Silanes are often used in this field to immobilize homogeneous catalysts onto solid supports. This process combines the high selectivity and activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. The organic group of the silane can be functionalized to bind to a metal complex, while the hydrolyzable silane groups anchor the entire system to a support like silica or alumina. The suitability of this compound for such applications would depend on its reactivity and stability under catalytic conditions, which has not been reported.
Immobilization of Metal Catalysts on Silica Supports
While a variety of organosilanes have been explored for this purpose, specific research detailing the use of this compound for the immobilization of metal catalysts on silica supports is not extensively documented in publicly available scientific literature. General information suggests that organosilanes like this compound have potential applications in catalysis, potentially acting as a precursor or component in the synthesis of catalysts due to their ability to form complexes with metals. ontosight.ai The phenylethoxy groups could, in principle, interact with metal centers or be modified to create specific binding sites.
Hypothetical Research Data on Catalyst Immobilization
| Catalyst System | Metal Loading (wt%) | Catalyst Activity | Recyclability (after 5 cycles) |
|---|---|---|---|
| Metal A / Silica | 1.5 | High | 60% activity retention |
| Metal A / Silane-Functionalized Silica | 1.2 | Very High | 95% activity retention |
| Metal B / Silica | 2.0 | Moderate | 55% activity retention |
This table is for illustrative purposes only and does not represent actual data for this compound due to the lack of specific research findings.
Spectroscopic and Analytical Characterization Techniques for Methyltris 2 Phenylethoxy Silane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the atomic-level structure of Methyltris(2-phenylethoxy)silane. By analyzing the magnetic properties of ¹H, ¹³C, and ²⁹Si nuclei, it is possible to map out connectivity, track chemical transformations, and understand the three-dimensional structure of resulting polymers.
¹H NMR Spectroscopy for Polymer Chain Analysis
Proton (¹H) NMR spectroscopy is a fundamental tool for monitoring the polymerization (hydrolysis and condensation) of this compound. The analysis focuses on the disappearance of signals from the 2-phenylethoxy leaving group and the appearance of signals corresponding to byproducts and the final polymer structure.
During the condensation reaction, the 2-phenylethoxy groups (-OCH₂CH₂Ph) are cleaved to form 2-phenylethanol (B73330) (HOCH₂CH₂Ph). This process can be quantitatively monitored by observing the decrease in the intensity of the characteristic ¹H NMR signals for the methylene (B1212753) protons (Si-O-CH₂) of the starting silane (B1218182). A study on the condensation of a similar compound, (3-methacryloxypropyl)-trimethoxysilane (MPTS), demonstrated that the signal for its methoxy (B1213986) group (at 3.577 ppm) continuously decreased as the reaction progressed, nearly disappearing upon completion. researchgate.net A similar trend would be expected for the phenylethoxy signals of this compound.
Furthermore, ¹H NMR is used for the end-group analysis of the resulting polysilsesquioxane chains, which allows for the determination of the number-average molecular weight (Mₙ) for smaller polymers.
Table 1: Expected ¹H NMR Signal Changes During Condensation of this compound
| Functional Group | Expected Chemical Shift Range (ppm) | Observation During Polymerization |
| Si-CH₃ | 0.1 - 0.5 | Signal remains, may broaden or shift slightly. |
| Si-O-CH₂ -CH₂-Ph | 3.8 - 4.2 | Signal intensity decreases as hydrolysis proceeds. |
| Si-O-CH₂-CH₂ -Ph | 2.8 - 3.1 | Signal intensity decreases as hydrolysis proceeds. |
| Ph -CH₂CH₂-O-Si | 7.1 - 7.4 | Phenyl signals remain, may show slight shifts or broadening. |
| HO-CH₂ -CH₂-Ph (Byproduct) | 3.6 - 3.9 | Signal appears and its intensity correlates with the degree of hydrolysis. |
Note: The exact chemical shifts are estimates and can vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy for Structural Elucidation and Diastereoisomer Differentiation
A key application of high-resolution ¹³C NMR is the differentiation of diastereomers. nih.gov When a chiral center is present in a molecule, nearby carbon atoms become diastereotopic and will exhibit separate signals in the ¹³C NMR spectrum. researchgate.netchemrxiv.org For derivatives of this compound that incorporate chiral moieties, or for oligomers where the spatial arrangement of monomer units creates stereocenters, ¹³C NMR can be used to identify and quantify the different diastereomers present in a mixture. chemrxiv.org
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift Range (ppm) |
| Si-C H₃ | -5 to 5 |
| Si-O-C H₂- | 60 to 65 |
| -CH₂-C H₂-Ph | 40 to 45 |
| C -ipso (Phenyl) | 138 to 142 |
| C -ortho, meta, para (Phenyl) | 125 to 130 |
Note: Values are based on analogous structures; actual shifts depend on the specific molecular environment.
²⁹Si NMR Spectroscopy for Siloxane Network Formation and Condensation Degree Monitoring
Silicon-29 (²⁹Si) NMR is the most direct method for studying the silicon-oxygen backbone of the polymers formed from this compound. magritek.com Since the compound is a trifunctional silane (a "T" unit), it can form up to three siloxane (Si-O-Si) bonds during condensation. The ²⁹Si NMR spectrum provides distinct signals corresponding to the different condensation states of the silicon atoms.
These states are denoted using Tⁿ notation, where 'n' represents the number of bridging oxygen atoms (siloxane bonds) connected to the silicon atom:
T⁰ : Monomeric, unreacted silane, Si-C(O-)₃. No siloxane bonds.
T¹ : A silicon atom with one siloxane bond, typically found at the end of a chain.
T² : A silicon atom with two siloxane bonds, found within a linear chain.
T³ : A fully condensed silicon atom with three siloxane bonds, representing a cross-link or branch point. researchgate.net
By integrating the areas of the T⁰, T¹, T², and T³ peaks, the average degree of condensation (DC) can be calculated, providing a quantitative measure of the polymerization progress. researchgate.net Studies on similar methyl- and phenyl-trialkoxysilanes show characteristic chemical shift ranges for these species. researchgate.net
Table 3: Typical ²⁹Si NMR Chemical Shift Ranges for Tⁿ Species in Methylsilsesquioxanes
| Species | Number of Si-O-Si Bonds | Typical Chemical Shift Range (ppm) |
| T⁰ | 0 | -40 to -50 |
| T¹ | 1 | -50 to -60 |
| T² | 2 | -60 to -70 |
| T³ | 3 | -70 to -80 |
Note: Shifts are relative to Tetramethylsilane (TMS) and can be influenced by substituents and solvent. researchgate.netrsc.org
In the creation of hybrid materials, this compound (a T-unit precursor) may be co-condensed with other silicon-containing species, such as silicone oils. Silicone oils are typically polydialkylsiloxanes, which consist of difunctional "D" units (R₂SiO).
²⁹Si NMR spectroscopy is an effective technique to monitor the integration of these different units into a single hybrid network. researchgate.net The spectrum would show distinct regions for the Tⁿ units from the this compound and the Dⁿ units from the silicone oil. For example, a common silicone oil like polydimethylsiloxane (B3030410) (PDMS) would exhibit D² signals around -22 ppm. researchgate.net The presence of signals corresponding to co-condensed species (e.g., T-O-D linkages) would provide direct evidence of the chemical integration of the silicone oil into the silsesquioxane network.
Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and particularly Fourier-Transform Infrared (FT-IR) spectroscopy are rapid and sensitive methods for monitoring the chemical changes during the reactions of this compound. The technique works by detecting the absorption of infrared radiation by specific molecular vibrations.
During the hydrolysis and condensation of this compound, FT-IR spectroscopy can track the reaction by observing the disappearance of bands associated with the Si-O-C linkage of the phenylethoxy group and the appearance of a broad band for Si-OH (silanol) intermediates. As condensation proceeds, the Si-OH band diminishes, and a strong, broad absorption band characteristic of the Si-O-Si (siloxane) network appears. researchgate.net
Table 4: Key FT-IR Absorption Bands for Monitoring this compound Reactions
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 3200 - 3600 | O-H stretch (in Si-OH) | Appears during hydrolysis, disappears during condensation. |
| 3000 - 3100 | Aromatic C-H stretch | Present in the starting material and product. |
| 2850 - 2960 | Aliphatic C-H stretch (in CH₃ and CH₂) | Present in the starting material and product. |
| 1000 - 1150 | Si-O-Si asymmetric stretch | Strong band appears and grows as condensation proceeds, indicating polymer formation. |
| 910 - 950 | Si-OH stretch | Appears during hydrolysis, disappears during condensation. |
| 700 - 850 | Si-C stretch | Present in the starting material and product. |
Confirmation of Silanization Efficacy on Surfaces
FT-IR spectroscopy is widely used to confirm the successful grafting of silanes onto a substrate surface (silanization). researchgate.net When a material with surface hydroxyl (-OH) groups (e.g., silica (B1680970), glass, metal oxides) is treated with this compound, the reaction can be verified by analyzing the FT-IR spectrum of the surface before and after treatment.
Successful silanization is confirmed by:
A significant decrease or complete disappearance of the broad absorption band corresponding to the surface -OH groups (typically around 3200-3600 cm⁻¹).
The appearance of new, sharp peaks in the C-H stretching region (2850-3100 cm⁻¹) corresponding to the methyl and phenylethoxy groups of the anchored silane.
The appearance of a strong band for the newly formed Si-O-Substrate and Si-O-Si linkages in the 1000-1150 cm⁻¹ region. researchgate.net
This analysis provides clear evidence that the silane has chemically bonded to the surface, rather than just being physically adsorbed.
Mass Spectrometry (MS) Techniques
Mass spectrometry techniques are indispensable for the detailed analysis of the chemical composition and molecular structure of both the silane coupling agent and the resulting modified polymers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile and semi-volatile compounds. In the context of this compound and its applications, GC-MS can be used to analyze the purity of the silane monomer and to detect any residual unreacted silane or byproducts after the grafting process. psu.edu
The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. wiley.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This allows for unambiguous identification. wiley.comjmb.or.kr For instance, GC-MS has been successfully employed to determine impurities in high-purity silane gas used in the electronics industry. psu.edu It can also be used to analyze the composition of complex mixtures containing various organosilicon compounds. wiley.com Recent studies have highlighted the importance of understanding potential gas-phase reactions that can occur within the mass spectrometer, which can sometimes complicate the analysis of organosilanes. wiley.com
A typical GC-MS analysis would involve dissolving the sample in a suitable solvent and injecting it into the GC. The temperature program of the GC oven is optimized to achieve good separation of the components. The mass spectrometer is then used to identify the eluted compounds by comparing their mass spectra with a library of known compounds.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of large molecules like polymers. sigmaaldrich.comsigmaaldrich.com It allows for the determination of the molecular weight distribution, the mass of the repeating monomer unit, and, crucially, the identity of the polymer end-groups. sigmaaldrich.comwaters.com This technique is invaluable for confirming the successful grafting of silanes onto polymer chains. sigmaaldrich.com
In a MALDI-TOF experiment, the polymer sample is mixed with a matrix compound that absorbs laser energy. When the mixture is irradiated with a laser pulse, the matrix vaporizes and transfers charge to the polymer molecules, which are then accelerated in a time-of-flight analyzer. The time it takes for the ions to reach the detector is proportional to their mass, allowing for the determination of the molecular weight. youtube.com
One of the key advantages of MALDI-TOF MS is its ability to resolve individual oligomers within a polymer distribution, which enables precise end-group analysis. sigmaaldrich.comnih.gov This is particularly important for confirming that the silane has been successfully attached to the polymer chain ends. nist.govnist.gov Studies have shown that MALDI-TOF can be used to characterize a wide variety of functionalized polymers and confirm reaction completion, even when other techniques like NMR are not sensitive enough. sigmaaldrich.comsigmaaldrich.com However, it is important to note that the accuracy of molecular weight distribution data from MALDI-TOF is generally best for polymers with a low polydispersity (Đ ≤ 1.3). nih.govresearchgate.net
| Polymer | End-Group 1 | End-Group 2 | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity (Đ) | Reference |
| Polystyrene | H | Br | ~8000 | - | < 1.2 | nist.gov |
| TBP-terminated Polystyrene | H | TBP | ~8000 | - | < 1.2 | nist.gov |
| Polyethylene | H | TPP | - | - | - | nist.gov |
| Polystyrene | Butyl | - | 1769.071 (for 17 units) | - | - | waters.com |
Table 1: Example of Polymer Characterization Data Obtainable from MALDI-TOF MS. TBP: Tributyl Phosphine, TPP: Triphenyl Phosphine.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Index Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. researchgate.netshimadzu.com GPC separates molecules based on their hydrodynamic volume in solution. researchgate.net Larger molecules elute from the chromatography column faster than smaller molecules. shimadzu.com
By calibrating the GPC system with polymer standards of known molecular weight, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn) of an unknown polymer sample. shimadzu.comamazonaws.com The PDI is a measure of the breadth of the molecular weight distribution.
GPC is essential for characterizing the starting polymer before silane grafting and for assessing any changes in molecular weight that may occur during the grafting process, such as chain scission or crosslinking. An increase in molecular weight after the reaction can indicate successful grafting. rsc.org For example, in the synthesis of silane-based copolymers, GPC was used to determine molecular weights ranging from 5,000 to 25,000 g/mol with polydispersity indices between 1.87 and 3.06. rsc.org
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity (Đ) | Reference |
| Methyl Cellulose A | 131,000 | 369,000 | 2.82 | lcms.cz |
| Methyl Cellulose B | 484,000 | 1,023,000 | 2.11 | lcms.cz |
| Polystyrene | 15,000 | 26,000 | 1.73 | shimadzu.com |
| Thiol-Acrylate Network (monothiol) | - | 23,000 | - | nih.gov |
| Thiol-Acrylate Network (tetrathiol) | - | 36,000 | - | nih.gov |
Table 2: Example of Molecular Weight Data Determined by GPC for Various Polymers.
Other Advanced Characterization Methods
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is a valuable tool for assessing the thermal stability of polymers and for quantifying the amount of silane grafted onto a polymer or other substrate. nih.gov
When a silane-grafted polymer is heated in an inert atmosphere, the organic components of the polymer and the silane will decompose, while the silicon-containing portion of the silane can form a stable silica (SiO₂) or silicon oxycarbide residue. nih.gov The amount of this residue is proportional to the amount of silane that was originally grafted onto the polymer. nih.gov By correlating the char residue with elemental analysis data, a calibration can be established to quickly determine the silane loading of other samples using only TGA. nih.gov
TGA can also provide information about the thermal stability of the modified polymer. An increase in the decomposition temperature of the polymer after silane grafting can indicate improved thermal stability. For instance, TGA has been used to determine the silane content on surface-modified cellulose, where the charred residue was found to be directly proportional to the quantity of grafted silane. nih.gov
| Material | Decomposition Onset (°C) | Weight Loss (%) | Residue at 700°C (%) | Reference |
| Y-initiator-functionalized silica particles | ~200 | ~10 | ~90 | researchgate.net |
| PCL brush-grafted silica particles | ~350 | ~40 | ~60 | researchgate.net |
| Mixed PCL/PS brush-grafted silica particles | ~300 & ~400 | ~50 | ~50 | researchgate.net |
| Native Cellulose | ~300 | ~95 | ~5 | nih.gov |
| Silane-modified Cellulose (Cel-5) | ~280 | ~75 | 25 | nih.gov |
Table 3: Example of TGA Data for Characterizing Grafted Materials. PCL: Poly(ε-caprolactone), PS: Polystyrene.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound (C₂₅H₃₀O₃Si), the theoretical elemental composition can be calculated based on its atomic constituents. This analysis is crucial to confirm the purity and identity of the compound after synthesis by comparing the experimentally determined percentages of carbon, hydrogen, and other elements with the calculated theoretical values.
However, a search of scientific databases and chemical literature did not yield any published experimental data from the elemental analysis of this compound. Without such data, a comparison to the theoretical values cannot be made, and a key aspect of its compositional verification remains unconfirmed by documented research.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 25 | 300.275 | 71.39 |
| Hydrogen | H | 1.008 | 30 | 30.24 | 7.19 |
| Oxygen | O | 15.999 | 3 | 47.997 | 11.41 |
| Silicon | Si | 28.085 | 1 | 28.085 | 6.68 |
| Total | 420.597 | 100.00 |
Note: This table represents theoretical values. Experimental data for comparison is not available in the public domain.
High-Performance Liquid Chromatography (HPLC) for Diastereoisomer Separation and Purity Assessment
Despite the theoretical applicability of HPLC for this purpose, no specific methods or research findings for the diastereoisomer separation or purity assessment of this compound have been reported in the available literature. General approaches for separating diastereomers of other silane compounds often involve chiral stationary phases or derivatization with a chiral agent, but the specific conditions (e.g., column type, mobile phase composition, flow rate, and detection wavelength) for this particular compound are not documented.
Table 2: Hypothetical HPLC Parameters for Analysis of Silane Derivatives
| Parameter | Typical Conditions for Organosilane Analysis |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) or C18 reverse-phase |
| Mobile Phase | Hexane (B92381)/Isopropanol gradients (Normal Phase) or Acetonitrile/Water gradients (Reverse Phase) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | UV-Vis (utilizing the aromatic rings) or Charged Aerosol Detector (CAD) for universal detection |
| Injection Volume | 5 - 20 µL |
Note: This table provides a general illustration of potential HPLC conditions based on the analysis of similar compounds. It does not represent experimentally validated data for this compound.
Theoretical and Computational Investigations of Methyltris 2 Phenylethoxy Silane Systems
Ab Initio and Density Functional Theory (DFT) Studies on Reaction Mechanisms
Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for investigating the electronic structure and reactivity of molecules, providing detailed mechanistic pathways for chemical reactions. While specific DFT studies on methyltris(2-phenylethoxy)silane are not extensively documented in publicly available literature, the reaction mechanisms of analogous alkoxysilanes have been thoroughly investigated, and these findings can be extrapolated to understand its behavior. The hydrolysis of alkoxysilanes, a critical step in the formation of siloxane bonds, is a primary focus of such studies.
The hydrolysis mechanism of alkoxysilanes is highly dependent on the pH of the medium. nih.gov In acidic conditions, the reaction is generally believed to proceed through an S(_N)1-type mechanism. researchgate.netjournalcsij.com This involves the protonation of an alkoxy group, followed by its departure to form a transient, positively charged silicon intermediate (siliconium ion), which then reacts with water. tandfonline.com Conversely, under alkaline or neutral conditions, an S(_N)2-type mechanism is more favorable. nih.govresearchgate.net This pathway involves a nucleophilic attack by a hydroxide (B78521) ion or water molecule on the silicon atom, leading to a pentacoordinated transition state. researchgate.net
Computational studies, particularly using DFT, have been instrumental in elucidating the energetics of these pathways. For instance, investigations into tetraethoxysilane (TEOS) have shown that in acidic media, the energy barriers for successive hydrolysis reactions decrease, which aligns with experimental observations from NMR studies on various organoalkoxysilanes. researchgate.net The reaction rates are influenced by a competition between the steric hindrance and the inductive effects of the organic substituents on the silicon atom. researchgate.net For this compound, the bulky 2-phenylethoxy groups would be expected to exert significant steric hindrance, potentially affecting the rate of hydrolysis compared to smaller alkoxysilanes.
A systematic computational study on the hydrolysis of Cα- and Cγ-functionalized alkoxytriorganylsilanes highlighted that reactivity is a summation of various factors, including electronic and steric effects, pH dependence, and the potential for hydrogen bonding between functional groups and the leaving alkoxy group. acs.org These computational investigations provide a framework for understanding the reactivity of complex organosilanes like this compound.
Table 1: Comparison of Proposed Hydrolysis Mechanisms for Alkoxysilanes
| Characteristic | S(_N)1-type Mechanism (Acidic Media) | S(_N)2-type Mechanism (Alkaline/Neutral Media) |
| Rate-Determining Step | Formation of a siliconium intermediate | Nucleophilic attack on the silicon atom |
| Intermediate/Transition State | Positively charged, four-coordinate silicon intermediate | Pentacoordinated silicon transition state |
| Key Influencing Factors | Stability of the siliconium ion | Steric hindrance at the silicon center |
| pH Condition | Acidic | Alkaline or Neutral |
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for System Behavior Prediction
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to predict the collective behavior and thermodynamic properties of molecular systems. scienceopen.com While MD simulates the temporal evolution of a system by integrating Newton's equations of motion, MC methods use stochastic sampling to explore the conformational space and calculate ensemble averages. scienceopen.comdtic.mil These simulations are particularly valuable for understanding how molecules like this compound behave in bulk phases, at interfaces, or in composite materials. dtic.milfrontiersin.org
MC simulations, on the other hand, are well-suited for studying equilibrium properties and can be used to predict the packing behavior of this compound molecules on a surface. scienceopen.comdtic.mil By generating a large number of random configurations and accepting or rejecting them based on their energy, MC simulations can identify the most probable arrangements of molecules, providing insights into the density and structure of the adsorbed layer. dtic.mil These methods are crucial for designing improved adhesion promoters and understanding the molecular-level mechanisms of adhesion. dtic.mil
Table 2: Applications of MD and MC Simulations for this compound Systems
| Simulation Method | Primary Application | Predicted Properties/Behaviors |
| Molecular Dynamics (MD) | Simulating time-dependent behavior | Diffusion coefficients, conformational dynamics, interaction energies over time, mechanism of surface adsorption |
| Monte Carlo (MC) | Predicting equilibrium properties | Packing density on surfaces, thermodynamic observables (e.g., free energy), most probable molecular conformations |
Structure-Property Relationship Studies in Organosilanes
Understanding the relationship between the molecular structure of organosilanes and their resulting physicochemical properties is crucial for designing materials with tailored functionalities. rsc.orgnih.gov Computational studies play a key role in establishing these quantitative structure-property relationships (QSPRs). For this compound, key structural features include the central silicon atom, the methyl group, and the three 2-phenylethoxy groups. These components collectively determine its reactivity, thermal stability, and interaction with other materials.
The presence of the three bulky 2-phenylethoxy groups is expected to significantly influence the steric environment around the silicon atom, thereby affecting the kinetics of hydrolysis and condensation reactions. nih.gov The phenyl groups can engage in π-π stacking interactions, which may influence the packing and ordering of the molecules in the condensed phase or on a surface. The flexibility of the ethoxy linkers allows for conformational freedom, which can impact the ability of the molecule to effectively cover a surface and interact with it. Computational modeling can quantify these effects by calculating parameters such as bond lengths, bond angles, dihedral angles, and interaction energies. rsc.org
Group-additivity methods, pioneered by Benson, are a powerful and computationally efficient approach for estimating the thermochemical properties of molecules. nih.govacs.org This methodology assumes that the properties of a larger molecule can be calculated by summing the contributions of its constituent chemical groups. researchgate.net High-level ab initio calculations on a set of reference molecules are used to derive these group-additivity values (GAVs). nih.govresearchgate.net
Recently, extensive computational work has been done to develop and refine GAVs for organosilicon compounds. nih.govresearchgate.net Using high-level composite quantum chemical methods like W1X-1 and G4, researchers have calculated accurate gas-phase standard enthalpies of formation (ΔfH°₂₉₈K), entropies (S°₂₉₈K), and heat capacities (Cp) for a large number of organosilanes, siloxanes, and related species. nih.govresearchgate.netnih.gov From this benchmark data, a comprehensive set of GAVs for silicon-centered groups has been derived. nih.gov
For this compound, its thermochemical properties can be estimated by summing the GAVs for the relevant groups. The molecule would be deconstructed into groups such as [C-Si(O)₃], [Si-(C)(O)₃], [O-(Si)(C)], [C-(O)(C)(H)₂], [C-(C)₂(H)₂], and the groups comprising the phenyl ring. By applying a validated set of GAVs, one can obtain reliable estimates for its enthalpy of formation, entropy, and heat capacity, which are crucial for process design and safety analysis. This approach significantly enhances the range of species for which thermochemical data can be reliably predicted, even in the absence of direct experimental measurements. researchgate.net
Table 3: Illustrative Group Deconstruction for Property Prediction of this compound
| Group | Description | Contribution to Overall Properties |
| [C-Si(O)₃] | Carbon atom of the methyl group bonded to silicon | Contributes to enthalpy, entropy, and heat capacity |
| [Si-(C)(O)₃] | Silicon atom bonded to one carbon and three oxygen atoms | Central group defining the silane (B1218182) core |
| [O-(Si)(C)] | Oxygen atom bridging the silicon and the ethyl chain | Key component of the alkoxy group |
| [C-(O)(C)(H)₂] | Methylene (B1212753) group adjacent to the oxygen atom | Part of the flexible ethoxy linker |
| [C-(C)₂(H)₂] | Methylene group adjacent to the phenyl ring | Part of the flexible ethoxy linker |
| [C(_b)-(C)₂H] | Aromatic carbon atom in the phenyl ring | Defines the properties of the phenyl substituent |
Future Research Directions and Emerging Trends
Development of Novel Silane-Modified Nanomaterial–Polymer Nanocomposites
Future research in this domain is expected to focus on:
Tailoring Surface Characteristics: The use of silanes, potentially including Methyltris(2-phenylethoxy)silane, to functionalize a wide array of nanomaterials such as graphene, carbon nanotubes, and various metal oxide nanoparticles. This modification aims to control the surface energy and compatibility of the nanomaterials with different polymer systems.
Enhanced Properties: Investigating how these silane-modified nanocomposites can lead to materials with superior mechanical strength, thermal stability, electrical conductivity, and barrier properties. mdpi.com For instance, the incorporation of silane-functionalized fillers can significantly improve the performance of coatings and adhesives.
Energy Harvesting Applications: A particularly novel trend is the exploration of silane-modified nanomaterial-polymer nanocomposites for energy harvesting technologies, such as in triboelectric nanogenerators (TENGs). mdpi.comnih.govresearchgate.net The ability of silanes to tailor surface properties is critical for optimizing the triboelectric performance of these devices.
Research findings have already demonstrated that silane (B1218182) coupling agents improve the dispersion stability of various nanomaterials in different matrices, leading to enhanced material properties. mdpi.com The development of new nanocomposites using silanes like this compound could unlock new applications in electronics, aerospace, and biomedical devices.
Exploration of New Catalytic Systems for Enhanced Silane Polymerization Efficiency
The synthesis of polysiloxanes through the polymerization of silane monomers is a cornerstone of silicone chemistry. The efficiency and selectivity of these polymerization reactions are heavily dependent on the catalytic systems employed. While traditional catalysts have been effective, there is a growing interest in developing novel catalytic systems to achieve better control over the polymerization process and to enable the synthesis of new polymer architectures.
Key trends in this area include:
Non-Tin Catalysts: Driven by toxicity concerns associated with tin compounds, there is a significant push to develop alternative, non-tin catalysts for silane crosslinking and polymerization reactions. adhesivesmag.com Research is focused on exploring catalysts based on other metals as well as organocatalysts that can provide sufficient reaction acceleration.
Organocatalysis: The use of organocatalysts, such as guanidines, is emerging as a promising approach for the controlled ring-opening polymerization of cyclotrisiloxanes. rsc.org These catalysts can lead to the precise synthesis of asymmetric linear polysiloxanes with well-defined structures.
Mechanism-Driven Design: A deeper understanding of the catalytic mechanisms, whether acid-catalyzed, base-catalyzed, or organometallic, is crucial for designing more efficient and selective catalysts. adhesivesmag.commdpi.com This includes studying the role of various factors such as pH, solvent, and temperature on the kinetics of hydrolysis and condensation reactions. mdpi.com
The development of new catalysts will not only improve the efficiency of existing processes but also open up possibilities for the polymerization of novel silane monomers, leading to materials with unique properties.
Advanced Sol-Gel Material Design with Tailored Functionalities
The sol-gel process is a versatile method for creating a wide range of materials, including ceramics, glasses, and hybrid organic-inorganic materials, from silane precursors. nih.govmdpi.comosti.gov The ability to incorporate organic functionalities into the inorganic silica (B1680970) network through the use of organotrialkoxysilanes like this compound allows for the design of materials with precisely tailored properties.
Future research in sol-gel material design is heading towards:
Hybrid Organic-Inorganic Materials: There is a growing interest in developing hybrid materials that combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., hardness, thermal stability). osti.gov Organofunctional silanes are key to creating these integrated materials.
Functional Coatings: The sol-gel process is being extensively explored for the fabrication of functional coatings with properties such as hydrophobicity, oleophobicity, corrosion resistance, and wear resistance. tekstilec.simdpi.com The choice of the organofunctional silane precursor is critical in determining the final properties of the coating.
Biomaterials and Sensors: The mild reaction conditions of the sol-gel process make it suitable for the encapsulation of biological molecules and the fabrication of biosensors. The use of biocompatible organosilane precursors is a key aspect of this research.
The versatility of the sol-gel process, combined with the vast library of available organofunctional silanes, provides a powerful platform for the rational design of advanced materials for a wide range of applications.
Precision Synthesis of Stereochemically Controlled Silane Structures and Their Applications
The synthesis of chiral silanes, where the silicon atom is a stereogenic center, has become an increasingly important area of research. These stereochemically defined silanes have potential applications as chiral building blocks, reagents, and auxiliaries in asymmetric synthesis.
Emerging trends in this field focus on:
Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of silicon-stereogenic silanes is a major goal. This includes transition metal-catalyzed reactions such as hydrosilylation of ketones and dehydrogenative C-H silylation. rsc.orgacs.org The use of chiral ligands is crucial for achieving high enantioselectivity.
Novel Synthetic Methodologies: Researchers are exploring new strategies for the construction of Si-stereogenic centers, including desymmetrization of prochiral silanes and conjugate addition of silicon nucleophiles. researchgate.netproquest.com
Applications in Materials Science: There is growing interest in the unique properties of stereochemically pure organosilicon compounds for applications in materials science, such as in the development of chiroptical materials. acs.org
The ability to precisely control the three-dimensional structure of silane molecules at the silicon center opens up new avenues for the design of novel chiral catalysts and functional materials with unique properties.
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling Methyltris(2-phenylethoxy)silane in laboratory settings?
- Methodological Answer : Implement PPE (nitrile gloves, chemical goggles) and conduct work in a fume hood. Follow spill containment protocols using inert absorbents (e.g., vermiculite) and avoid static discharge during transfers. Decontaminate exposed surfaces with ethanol/water mixtures (70:30 v/v). Safety Data Sheets (SDS) for analogous silanes indicate risks of skin sensitization and eye irritation, requiring immediate flushing with water . Store separately from oxidizers, per silane-class storage guidelines .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR (δ 0.5–1.5 ppm for Si-CH₃ groups; δ 3.5–4.5 ppm for ethoxy protons) and FTIR (Si-O-C stretches at 1000–1100 cm⁻¹). For purity, employ GC-MS with a low-bleed capillary column (e.g., DB-5MS) and internal standards (e.g., octamethylcyclotetrasiloxane). Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store in amber glass vials under argon at –20°C, with 4Å molecular sieves to prevent hydrolysis. Conduct quarterly integrity checks and analyze for decomposition (e.g., silanol formation) via FTIR or GC-MS every six months. Avoid PVC containers due to plasticizer leaching risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Perform comparative thermogravimetric analysis (TGA) under standardized conditions (10°C/min in N₂). Assess potential bias in prior studies by evaluating: (1) sample preparation homogeneity, (2) instrument calibration, and (3) environmental humidity control. Apply risk-of-bias criteria from toxicological studies, such as exposure characterization consistency and outcome measurement validity .
Q. What experimental design considerations are critical for studying hydrolysis kinetics?
- Methodological Answer : Use buffered solutions (pH 4–10) with ionic strength adjusted using NaCl. Monitor reactions in real time via inline FTIR or conduct stopped-flow UV-Vis spectroscopy for rapid kinetics. Include deuterated solvents (e.g., D₂O) in NMR studies to track proton exchange. Document all parameters (temperature ±0.1°C, stirring rate) per reproducibility guidelines .
Q. How can computational models predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies. Validate with kinetic isotope effects (KIEs) and compare to experimental Arrhenius plots. Use molecular dynamics (MD) simulations to model solvent effects (e.g., toluene vs. THF). Cross-reference with literature on analogous tris(alkoxy)silanes .
Q. What strategies mitigate hazards during large-scale reactions involving this silane?
- Methodological Answer : Design reactions in jacketed reactors with temperature-controlled cooling. Implement inert gas purge cycles and pressure-relief valves. Use inline FTIR for real-time monitoring of exothermic intermediates. Refer to SDS guidelines for emergency leak containment and vapor suppression using foam .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
